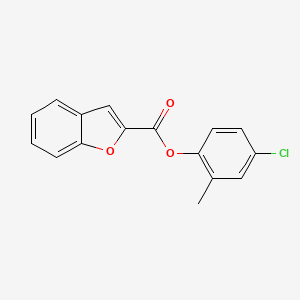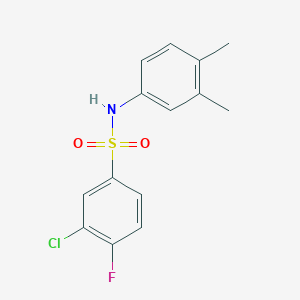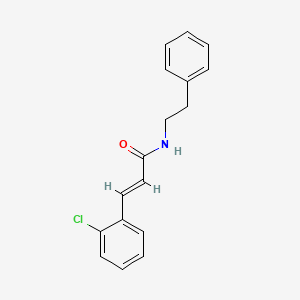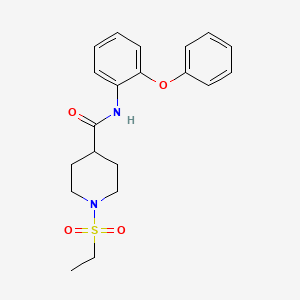![molecular formula C12H10N2S2 B5547370 2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
2-[(2-thienylmethyl)thio]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those related to 2-[(2-thienylmethyl)thio]-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For instance, the synthesis and evaluation of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti-Helicobacter pylori agents involved the exploration of structure-activity relationships and the synthesis of new compounds based on established SAR models (Kühler et al., 1998). Additionally, the synthesis of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles demonstrated the preparation of benzimidazole derivatives through condensation reactions (Homma et al., 1997).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activities and chemical properties. Studies often employ X-ray crystallography, NMR spectroscopy, and computational methods for structural analysis. For example, the synthesis, X-ray structure, FT-IR, NMR, and UV–Vis spectroscopy of a benzo[d]thiazol derivative provided insights into its molecular geometry and electronic properties (Inkaya, 2018).
Chemical Reactions and Properties
Benzimidazole compounds engage in a variety of chemical reactions, contributing to their versatility in chemical synthesis and drug design. For example, the thio radical-induced denitrogenative annulation of 1-azido-2-isocyanoarenes to construct 2-thiolated benzimidazoles demonstrates the chemical reactivity and potential applications of benzimidazole derivatives in synthesizing biologically active molecules (Li & Lei, 2019).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and optical transparency, are important for their application in various fields. The high optical transparency of benzimidazole and thieno[3,2-b]thiophene containing conjugated polymers, for instance, makes them suitable for applications in electrochromic devices and photovoltaic devices (Zaifoglu et al., 2012).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interactions with biological targets, are central to their utility in drug development and chemical synthesis. Studies on the synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors highlight the importance of chemical properties in designing compounds with specific biological activities (Paramashivappa et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Benzimidazole derivatives, including structures related to 2-[(2-thienylmethyl)thio]-1H-benzimidazole, have been extensively studied for their potential applications in medicinal chemistry. These compounds exhibit a broad range of biological activities, which makes them of significant interest in the development of new therapeutic agents.
Antibacterial and Antitumor Activities : The synthesis of benzimidazole derivatives has shown promising results in treating microbial infections and inhibiting tumor growth. For instance, compounds synthesized from 2-(bromomethyl)-1H-benzimidazole demonstrated notable antibacterial activities against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. Moreover, these compounds exhibited cytotoxic effects against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells, indicating their potential as clinical drugs for treating microbial infections and tumors (Khalifa et al., 2018).
Antioxidant Properties : Some benzimidazole derivatives have shown significant in vitro effects on lipid peroxidation levels in the rat liver, indicating their potential as antioxidants. The most active compound among these derivatives exhibited better inhibition of lipid peroxidation than butylated hydroxytoluene (BHT), a known antioxidant (Kuş et al., 2004).
Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles have been evaluated for their angiotensin II receptor antagonistic activities. These studies revealed compounds with high affinity for the AT1 receptor, indicating their potential for treating hypertension by inhibiting the angiotensin II-induced pressor response (Kohara et al., 1996).
Gastric (H+/K+)-ATPase Inhibitory Activity : The development of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles showed K(+)-competitive inhibition of the gastric (H+/K+)-ATPase. These compounds were more potent inhibitors than existing drugs on pentagastrin-stimulated acid secretion in rats, highlighting their potential as novel treatments for acid-related diseases (Homma et al., 1997).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(thiophen-2-ylmethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-2-6-11-10(5-1)13-12(14-11)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGBQMAOYPUJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiophen-2-ylmethylsulfanyl-1H-benzoimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)
